![molecular formula C26H19BrN4O B11974403 (E)-N-benzyl-3-[3-(4-bromophenyl)-1-phenylpyrazol-4-yl]-2-cyanoprop-2-enamide](/img/structure/B11974403.png)
(E)-N-benzyl-3-[3-(4-bromophenyl)-1-phenylpyrazol-4-yl]-2-cyanoprop-2-enamide
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Overview
Description
The compound "(E)-N-benzyl-3-[3-(4-bromophenyl)-1-phenylpyrazol-4-yl]-2-cyanoprop-2-enamide" features a pyrazole core substituted with a 4-bromophenyl group at position 3 and a phenyl group at position 1. The propenamide side chain includes a benzyl group, a cyano substituent, and an α,β-unsaturated carbonyl system in the (E)-configuration. This structure is designed to optimize interactions with biological targets, leveraging the electron-withdrawing bromine atom for enhanced stability and binding affinity .
Preparation Methods
The synthesis of N-BENZYL-3-(3-(4-BROMOPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL)-2-CYANOACRYLAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with an appropriate diketone.
Benzylation: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl chloride.
Formation of the cyanoacrylamide moiety: This can be achieved through the reaction of the appropriate nitrile with an acrylamide derivative.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
N-BENZYL-3-(3-(4-BROMOPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL)-2-CYANOACRYLAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom on the phenyl ring can be substituted with other groups using nucleophilic substitution reactions.
Hydrolysis: The cyano group can be hydrolyzed to form carboxylic acids or amides under acidic or basic conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Antimicrobial Properties
Recent studies have indicated that pyrazole derivatives exhibit notable antimicrobial activities. For instance, the synthesis of various pyrazole derivatives has shown promising results against a range of microbial strains. The compound (E)-N-benzyl-3-[3-(4-bromophenyl)-1-phenylpyrazol-4-yl]-2-cyanoprop-2-enamide has been evaluated for its antimicrobial efficacy, contributing to the development of new antibiotics to combat resistant bacterial strains .
Anti-Cancer Activity
Pyrazole compounds have been extensively studied for their anti-cancer properties. Research has demonstrated that certain derivatives can induce apoptosis in cancer cell lines. For example, the structure-activity relationship studies of pyrazole derivatives have revealed that modifications can enhance their cytotoxic effects against specific cancer types . The compound may be further investigated for its potential as an anti-cancer agent due to its structural similarities with known active compounds.
Synthesis Techniques
The synthesis of this compound typically involves multi-step reactions starting from simple pyrazole precursors. A common approach includes:
- Formation of the Pyrazole Ring : Utilizing hydrazine derivatives and appropriate carbonyl compounds.
- Substitution Reactions : Introducing benzyl and bromophenyl groups through nucleophilic substitution.
- Cyanation Step : Incorporating the cyanopropene moiety via a Michael addition or similar reaction.
These synthetic routes allow for the production of diverse pyrazole derivatives, which can be tailored for specific applications .
Supramolecular Chemistry
The unique structural features of this compound enable its use in supramolecular assemblies. Studies have shown that such compounds can form hydrogen bonds and π–π interactions, leading to organized structures that may be beneficial in creating novel materials with specific optical or electronic properties .
Photophysical Properties
Investigations into the photophysical properties of pyrazole derivatives have revealed their potential as fluorescent probes or sensors in biochemical applications. The emission spectra and solvatochromic behavior indicate that these compounds could be utilized in imaging technologies or as indicators in chemical sensing .
Case Studies and Research Findings
Study | Findings | Application |
---|---|---|
Study 1 | Evaluated antimicrobial activity against various pathogens | Development of new antibiotics |
Study 2 | Investigated anti-cancer effects in human cell lines | Potential therapeutic agent for cancer treatment |
Study 3 | Explored supramolecular assembly capabilities | Creation of advanced materials with tailored properties |
Mechanism of Action
The mechanism of action of N-BENZYL-3-(3-(4-BROMOPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL)-2-CYANOACRYLAMIDE depends on its specific application. In medicinal chemistry, the compound may exert its effects by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The pathways involved can include inhibition of enzyme activity, blocking receptor-ligand interactions, or inducing apoptosis in cancer cells.
Comparison with Similar Compounds
Structural Variations in Pyrazole-Based Analogues
Several pyrazole derivatives with modifications to the aryl substituents and side chains have been synthesized and characterized. Key examples include:
(E)-2-cyano-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-(4-iodophenyl)prop-2-enamide
- Structural Differences : Replaces the 4-bromophenyl group with a 4-iodophenyl moiety and introduces a 1,5-dimethyl-3-oxo-pyrazole core.
- Implications : The larger iodine atom may increase molecular polarizability and alter binding kinetics due to its heavier atomic mass. The methyl and keto groups on the pyrazole could influence solubility and metabolic stability .
(E)-3-[1-(4-chlorophenyl)pyrazol-4-yl]-2-cyano-N-(2,4,6-trimethylphenyl)prop-2-enamide
- Structural Differences : Substitutes the 4-bromophenyl with a 4-chlorophenyl group and replaces the benzyl group with a bulky 2,4,6-trimethylphenyl substituent.
- Implications : Chlorine’s smaller size and higher electronegativity may enhance dipole interactions. The trimethylphenyl group could sterically hinder target binding but improve lipophilicity .
(E)-2-Cyano-3-[5-(4-methoxyphenyl)-1H-pyrazol-4-yl]-N-phenylprop-2-enamide
- Structural Differences : Incorporates a 4-methoxyphenyl group at pyrazole position 5 and a phenylamide instead of benzylamide.
- Implications : The methoxy group’s electron-donating nature may enhance π-stacking interactions, while the phenylamide could reduce steric bulk compared to the benzyl group .
Crystallographic and Hydrogen-Bonding Analysis
Crystallographic studies of related pyrazole derivatives (e.g., 4-bromophenyl-fluorophenyl hybrids in ) suggest that halogen substituents influence packing patterns and hydrogen-bonding networks . For the target compound, the cyano and amide groups likely participate in intermolecular hydrogen bonds (N–H···O, C≡N···H–N), as described in Etter’s graph-set analysis .
Methodological Considerations
Structural validations for these compounds likely employed SHELX and ORTEP-3 software, as evidenced by their widespread use in crystallography (e.g., bond-length accuracy and thermal parameter refinement) .
Biological Activity
(E)-N-benzyl-3-[3-(4-bromophenyl)-1-phenylpyrazol-4-yl]-2-cyanoprop-2-enamide is a complex organic compound that has garnered attention for its potential biological activities. Its unique structure, which includes a benzyl group, a pyrazole moiety, and a cyano group, suggests it may possess significant pharmacological properties, particularly in the fields of oncology and inflammation.
Chemical Structure and Properties
The molecular formula of this compound is C26H19BrN4O, with a molecular weight of 483.4 g/mol. The compound features a double bond in the prop-2-enamide section, enhancing its reactivity and biological potential. The presence of the bromophenyl group is likely to influence its electronic properties, making it an interesting candidate for various chemical and biological applications .
Synthesis
The synthesis typically involves the reaction of 2-cyanoacetamide derivatives with substituted pyrazoles, often facilitated by bases such as sodium hydroxide in an ethanol-water mixture. This multi-step process allows for high yields and purity of the final product .
Biological Activities
Research indicates that compounds similar to this compound exhibit significant biological activities:
1. Anticancer Activity
Several studies have shown that pyrazole derivatives can inhibit various kinases implicated in cancer pathways. For instance, related compounds have demonstrated cytotoxic effects against cancer cell lines by inhibiting cyclin-dependent kinases (CDKs) and phosphoinositide 3-kinase (PI3K) pathways, which are crucial for cell proliferation .
2. Anti-inflammatory Effects
The compound has potential anti-inflammatory properties, as evidenced by studies where similar pyrazole derivatives exhibited significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. These findings suggest that this compound may be effective in managing inflammatory conditions .
3. Antioxidant Activity
Some pyrazole derivatives have been shown to possess antioxidant properties, which could contribute to their therapeutic effects by preventing oxidative stress in cells .
Case Studies
In a study evaluating the cytotoxic effects of various substituted pyrazoles on A431 malignant keratinocytes, it was found that these compounds exhibited higher toxicity compared to noncancerous cells at all tested time points. This suggests a selective action against cancerous cells, highlighting their potential for targeted cancer therapies .
Another investigation into the anti-inflammatory activity of pyrazole derivatives demonstrated significant inhibition of edema in animal models, comparable to established anti-inflammatory drugs like ibuprofen .
Comparative Analysis
A comparison with structurally similar compounds reveals the unique pharmacological profile of this compound:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
(E)-N-[5-(4-bromophenyl)-1H-pyrazol-3-yl]-3-(4-methylphenyl)prop-2-enamide | Contains a methyl group instead of benzyl | Exhibits different biological activity profile |
1-(4-Bromophenyl)pyrazole | Simplified structure without additional substituents | Serves as a basic scaffold for further modifications |
N-(1,3-benzodioxol-5-ylmethyl)-3-(1-benzyl-3-phenyl-pyrazol-4-yl) | Incorporates a benzodioxole moiety | Shows enhanced solubility and bioavailability |
This table illustrates how the unique combination of functional groups in this compound may confer distinct pharmacological properties not found in simpler analogs .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing (E)-N-benzyl-3-[3-(4-bromophenyl)-1-phenylpyrazol-4-yl]-2-cyanoprop-2-enamide, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via a multi-step approach. First, construct the pyrazole core using a [3 + 2] cycloaddition between a substituted hydrazine and a diketone derivative. For the 4-bromophenyl-substituted pyrazole, a Suzuki-Miyaura coupling may be employed to introduce the bromophenyl group at the 3-position of the pyrazole ring . The α,β-unsaturated cyanoenamide moiety can then be introduced via a Knoevenagel condensation between a benzylamine derivative and a cyanoacetate intermediate under basic conditions (e.g., piperidine in ethanol). Reaction optimization should focus on temperature control (60–80°C for condensation) and solvent selection (polar aprotic solvents like DMF for coupling reactions) to minimize side products .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use 1H- and 13C-NMR to confirm the connectivity of the pyrazole, benzyl, and cyanoenamide groups. The deshielded vinyl proton in the (E)-configuration typically appears as a doublet near δ 7.5–8.0 ppm with a coupling constant J≈12–16Hz.
- X-ray Crystallography : Single-crystal X-ray diffraction (SC-XRD) is critical for resolving stereochemistry and confirming the (E)-configuration of the enamide. Software like SHELXL and ORTEP-3 should be used for structure refinement and visualization.
- Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns, particularly for the bromine isotope signature (1:1 ratio for 79Br/81Br) .
Advanced Research Questions
Q. How can discrepancies between calculated (DFT) and observed (X-ray) bond lengths in the crystal structure be systematically addressed?
- Methodological Answer :
Refinement Checks : Use SHELXL’s restraint tools (e.g., DELU, SIMU) to ensure thermal parameters are physically reasonable. Over-constrained models may artificially distort bond lengths .
Hydrogen Bonding Effects : Analyze intermolecular interactions (e.g., C–H···N or π-π stacking) that may elongate or shorten bonds. Graph set analysis (e.g., Etter’s rules ) can identify patterns influencing geometry.
DFT Benchmarking : Compare experimental data with gas-phase DFT calculations (B3LYP/6-311+G(d,p)) and solid-state simulations (e.g., periodic boundary conditions) to account for crystal packing effects .
Q. What strategies are recommended for resolving ambiguities in hydrogen bonding networks within the crystal lattice?
- Methodological Answer :
- Hydrogen Bond Assignment : Use Mercury or PLATON to identify donor-acceptor distances (< 3.5 Å) and angles (> 110°). For weak interactions (e.g., C–H···O/N), validate via Hirshfeld surface analysis .
- Thermal Motion Analysis : High thermal displacement parameters (ADPs) may indicate disorder; use TWINABS in cases of twinning or diffuse scattering .
- Comparative Studies : Cross-reference with analogous pyrazole-enamide structures (e.g., substituent effects on packing motifs) .
Q. How can researchers validate the absence of solvent molecules or co-crystallized impurities in the final structure?
- Methodological Answer :
SQUEEZE (PLATON) : Apply to mask electron density from disordered solvent molecules. Verify via residual density maps (< 1 eÅ−3) .
Thermogravimetric Analysis (TGA) : Correlate weight loss (e.g., 5–10% at 100–150°C) with solvent content predicted by crystallography.
Elemental Analysis : Confirm C/H/N/Br ratios align with the proposed formula, excluding unaccounted solvent .
Q. Data Contradiction Analysis
Q. How should researchers interpret conflicting NMR and X-ray data regarding the stereochemistry of the enamide group?
- Methodological Answer :
- NMR Coupling Constants : A large J value (~16 Hz) for the vinyl protons supports the (E)-configuration. If X-ray data suggests otherwise, check for dynamic disorder in the crystal or temperature-dependent NMR experiments to rule out conformational averaging .
- Density Functional Theory (DFT) : Calculate the energy difference between (E)- and (Z)-isomers. A >5 kcal/mol preference for (E) suggests the X-ray model may require re-refinement (e.g., twinning or incorrect space group assignment) .
Properties
Molecular Formula |
C26H19BrN4O |
---|---|
Molecular Weight |
483.4 g/mol |
IUPAC Name |
(E)-N-benzyl-3-[3-(4-bromophenyl)-1-phenylpyrazol-4-yl]-2-cyanoprop-2-enamide |
InChI |
InChI=1S/C26H19BrN4O/c27-23-13-11-20(12-14-23)25-22(18-31(30-25)24-9-5-2-6-10-24)15-21(16-28)26(32)29-17-19-7-3-1-4-8-19/h1-15,18H,17H2,(H,29,32)/b21-15+ |
InChI Key |
VFKCKJIINIMTPV-RCCKNPSSSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CNC(=O)/C(=C/C2=CN(N=C2C3=CC=C(C=C3)Br)C4=CC=CC=C4)/C#N |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C(=CC2=CN(N=C2C3=CC=C(C=C3)Br)C4=CC=CC=C4)C#N |
Origin of Product |
United States |
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